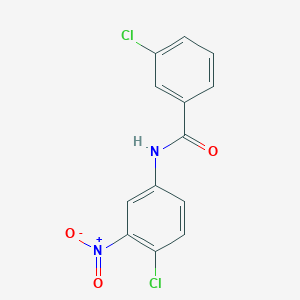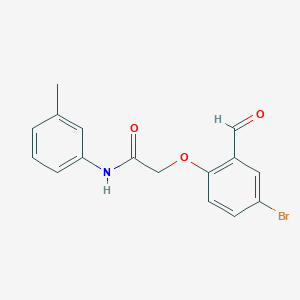
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a bromo-substituted benzene ring, a formyl group, and an acetamide moiety, making it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Bromination: : Starting with 2-formylphenol, bromination at the para-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Acetamide: : The brominated phenol is then reacted with chloroacetic acid to form the corresponding chloroacetate ester.
Amination: : Finally, the chloroacetate ester is treated with 3-methylphenylamine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring efficient reaction conditions and purification processes. Continuous flow reactors and automated systems might be employed to enhance productivity and maintain consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The bromo group can be reduced to a hydrogen atom.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : 2-(4-bromo-2-carboxyphenoxy)-N-(3-methylphenyl)acetamide
Reduction: : 2-(4-bromo-2-hydroxyphenoxy)-N-(3-methylphenyl)acetamide
Substitution: : Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.
Biology: : It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromo-2-formylphenoxy)acetic acid
2-(4-bromo-2-hydroxyphenoxy)acetamide
2-(4-bromo-2-carboxyphenoxy)acetamide
Uniqueness
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its presence of both bromo and formyl groups on the benzene ring, along with the acetamide moiety, makes it particularly versatile compared to similar compounds.
Propriétés
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-3-2-4-14(7-11)18-16(20)10-21-15-6-5-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXMPUNFBPAZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride](/img/structure/B5724421.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B5724424.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)

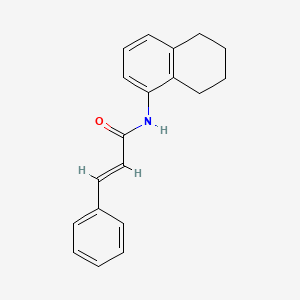

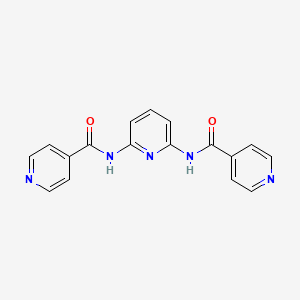
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
![3,5-Dichloro-N-[1,2,4]triazol-4-yl-benzamide](/img/structure/B5724477.png)
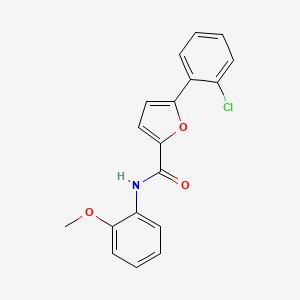

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
